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molecular formula C7H5ClIN3 B3239953 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine CAS No. 142356-55-6

2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine

Cat. No. B3239953
M. Wt: 293.49 g/mol
InChI Key: SGLZOBHYWCZASX-UHFFFAOYSA-N
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Patent
US05360795

Procedure details

A mixture of 0.339 g (1.048 mmol) of 26 and 0.090 g (wet) of Ra-Ni in 10 mL of EtOH was hydrogenated at room temperature, 50 psi of H2 for 7 h. The reaction mixture was filtered and the filtrate was evaporated. The residue was chromatographed on a silica column (2×6 cm, eluted successively with 1%, 2%, 3% MeOH/CHCl3). Evaporation of fractions 11-17 (20 mL per fraction) gave 0.190 g (62%) of 26a as a foam. An analytical sample (a yellowish crystalline compound) was obtained by recrystallization from MeOH. MP:>200° C. (dec). MS: (El) m/e 292.9202 (100%, M+ =292.9217). 1H NMR (DMSO-d6): d 12.80 (br s, 1, 1-NH), 7.75 (s, 1, 4-H), 6.87 (s, 1, 7-H), 5.03 (s, 2, 6-NH2). Anal. Calcd. for C7H5CllN3 : C, 28.65; H, 1.72; N, 14.32. Found: C, 28.84; H, 1.66; N, 14.17.
Name
Quantity
0.339 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.09 g
Type
catalyst
Reaction Step One
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([I:7])=[C:5]([N+:8]([O-])=O)[CH:4]=[C:3]2[N:11]=[C:12]([Cl:14])[NH:13][C:2]=12>CCO.[Ni]>[NH2:8][C:5]1[C:6]([I:7])=[CH:1][C:2]2[NH:13][C:12]([Cl:14])=[N:11][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
0.339 g
Type
reactant
Smiles
C1=C2C(=CC(=C1I)[N+](=O)[O-])N=C(N2)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.09 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica column (2×6 cm
WASH
Type
WASH
Details
eluted successively with 1%, 2%, 3% MeOH/CHCl3)
CUSTOM
Type
CUSTOM
Details
Evaporation of fractions 11-17 (20 mL per fraction)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC=1C(=CC2=C(N=C(N2)Cl)C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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